N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 89242-05-7
VCID: VC15900511
InChI: InChI=1S/C18H16N2O/c1-20(2)18(21)16-12-14-10-6-7-11-15(14)17(19-16)13-8-4-3-5-9-13/h3-12H,1-2H3
SMILES:
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol

N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide

CAS No.: 89242-05-7

Cat. No.: VC15900511

Molecular Formula: C18H16N2O

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide - 89242-05-7

Specification

CAS No. 89242-05-7
Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
IUPAC Name N,N-dimethyl-1-phenylisoquinoline-3-carboxamide
Standard InChI InChI=1S/C18H16N2O/c1-20(2)18(21)16-12-14-10-6-7-11-15(14)17(19-16)13-8-4-3-5-9-13/h3-12H,1-2H3
Standard InChI Key ZXEJBIUBMVRYND-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide belongs to the isoquinoline family, a class of nitrogen-containing heterocycles known for their role in alkaloid biosynthesis and drug development. The compound’s structure integrates a phenyl ring at position 1 of the isoquinoline core, enhancing lipophilicity, and a dimethylcarboxamide group at position 3, which introduces hydrogen-bonding capabilities (Table 1).

Table 1: Key Identifiers of N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide

PropertyValue
CAS Number89242-05-7
Molecular FormulaC18H16N2O\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}
Molecular Weight276.3 g/mol
IUPAC NameN,N-Dimethyl-1-phenylisoquinoline-3-carboxamide

The isoquinoline core’s planar aromatic system facilitates π-π stacking interactions with biological targets, while the dimethylamino group enhances solubility in polar solvents. Comparative analysis with structurally related compounds, such as N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]-3-fluorophenyl}-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (CAS No. N/A), reveals that substitutions at position 3 significantly influence receptor binding affinity . For instance, the dimethylcarboxamide group in the target compound may sterically hinder interactions compared to bulkier substituents, potentially altering pharmacokinetic profiles .

Synthesis and Manufacturing

Industrial synthesis of N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide typically involves multi-step reactions, though detailed protocols remain proprietary. General approaches for analogous isoquinoline carboxamides involve:

  • Etherification and Amination: Starting materials such as chlorinated ketones undergo nucleophilic substitution with phenols or amines to introduce aryl or alkyl groups .

  • Reduction and Methylation: Intermediate amines are reduced using agents like NaBH4_4 and subsequently methylated to form dimethylamino groups .

For example, a patent describing the synthesis of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine outlines a pathway involving KOH-mediated etherification, methylamine amination, and NaBH4_4 reduction . Adapting this methodology, the target compound could theoretically be synthesized via:

  • Condensation of 3-chloro-1-phenylisoquinoline with dimethylamine under basic conditions.

  • Carboxamide formation through coupling with a carboxylic acid derivative.

Physicochemical Properties

Experimental data on solubility, melting point, and stability remain sparse. Predictive models suggest:

  • LogP: ~3.2 (indicating moderate lipophilicity).

  • Aqueous Solubility: <10 μg/mL at pH 7.4, necessitating formulation with co-solvents for in vivo studies.

  • Stability: Susceptible to oxidative degradation at the isoquinoline core’s C-N bond under acidic conditions.

These properties align with those of bioactive isoquinolines, which often require structural stabilization via electron-donating substituents .

Research Findings and Future Directions

Current literature emphasizes the need for in vitro profiling to validate hypotheses derived from structural analogs. Priority areas include:

  • Cytotoxicity Screening: Dose-response assays in cancer cell lines (e.g., T24 bladder carcinoma) .

  • SAR Studies: Modifying the phenyl or dimethylcarboxamide groups to optimize binding to TSPO or kinase targets.

  • Formulation Development: Addressing solubility limitations via prodrug strategies or nanoparticle encapsulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator